N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide

Anticancer drug discovery Lung adenocarcinoma Cell proliferation assay

This compound delivers a unique fused cyclopenta[c]isoxazole scaffold, creating a constrained, non-planar geometry distinct from monocyclic isoxazole analogs. With A549 IC50 of 5.12 µM and in vitro profiling across lung adenocarcinoma lines, it is an immediate anchor for tubulin inhibitor scaffold-hopping and SPR/SPR studies. Deploy it with matched pairs to deconvolute scaffold-specific from pharmacophore-driven effects. Verification: ≥95% HPLC purity, 318.33 g/mol, C16H18N2O5, tPSA 83.1 Ų.

Molecular Formula C16H18N2O5
Molecular Weight 318.329
CAS No. 941966-80-9
Cat. No. B2934500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide
CAS941966-80-9
Molecular FormulaC16H18N2O5
Molecular Weight318.329
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CCCC3=NO2
InChIInChI=1S/C16H18N2O5/c1-20-12-7-9(8-13(21-2)14(12)22-3)15(19)17-16-10-5-4-6-11(10)18-23-16/h7-8H,4-6H2,1-3H3,(H,17,19)
InChIKeyTWCOGMRSVBVPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide (CAS 941966-80-9): Procurement-Ready Chemical Profile and Comparator Landscape


N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide (CAS 941966-80-9) is a synthetic small molecule (MF: C16H18N2O5; MW: 318.33 g/mol) that combines a 3,4,5-trimethoxybenzamide pharmacophore with a fused cyclopenta[c]isoxazole heterocycle . The 3,4,5-trimethoxyphenyl motif is a well-established tubulin polymerization inhibitor pharmacophore found in combretastatin A-4 and its analogs, while the dihydrocyclopenta[c]isoxazole scaffold provides a conformationally constrained bicyclic core that distinguishes this compound from planar isoxazole and isoxazoline derivatives [1]. Preliminary in vitro profiling reports antiproliferative activity against human lung adenocarcinoma cell lines, with IC50 values of 5.12 µM (A549) and 7.03 µM (HCC827) . The compound is commercially available at ≥95% purity for research use, making it a tractable starting point for structure–activity relationship (SAR) campaigns or chemical biology probe development .

Why N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide Cannot Be Interchanged with Common Isoxazole Analogs


Isoxazole- and isoxazoline-containing trimethoxybenzamides share a conserved pharmacophore but diverge sharply in heterocycle geometry, conformational flexibility, and biological potency [1]. The target compound's dihydrocyclopenta[c]isoxazole core introduces a fused cyclopentane ring that rigidifies the isoxazole scaffold into a bicyclic, non-planar architecture, which is absent in monocyclic isoxazole comparators such as N-3-isoxazolyl-3,4,5-trimethoxybenzamide and N-(isoxazol-4-yl)-2,3,4-trimethoxybenzamide . This conformational constraint can alter target binding pose, metabolic stability, and off-target liability in ways that are not predictable from simpler analogs [2]. Generic substitution between in-class compounds therefore carries a high risk of irreproducible biological results, as even subtle changes in the heterocycle's saturation state and ring fusion pattern have been shown to shift antiproliferative IC50 values by an order of magnitude or more in related isoxazole series [2].

Quantitative Comparator Evidence: Where N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide Demonstrates Verifiable Differentiation


In Vitro Antiproliferative Potency Against Lung Adenocarcinoma Models

The target compound inhibited A549 cell proliferation with an IC50 of 5.12 ± 0.45 µM and HCC827 cell proliferation with an IC50 of 7.03 ± 0.89 µM in standard MTT-based assays . In contrast, the monocyclic isoxazole comparator N-3-isoxazolyl-3,4,5-trimethoxybenzamide shows no published antiproliferative activity against these cell lines, with available data limited to acetylcholinesterase inhibition . Another structural analog, 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide, which bears a tetrahydrobenzo-fused core instead of the cyclopenta-fused system, lacks quantitative antiproliferative data in the public domain, preventing direct efficacy comparison . This establishes the target compound as the only member of this sub-series with characterized lung cancer cell activity, providing a discernible selection advantage .

Anticancer drug discovery Lung adenocarcinoma Cell proliferation assay

Scaffold-Based Conformational Differentiation from Monocyclic Isoxazole Analogs

The target compound incorporates a 5,6-dihydro-4H-cyclopenta[c]isoxazole moiety—a fused bicyclic system where the cyclopentane ring enforces a non-planar, puckered conformation at the isoxazole C-3 position . This contrasts with the planar, freely rotating isoxazole ring in comparators such as N-3-isoxazolyl-3,4,5-trimethoxybenzamide . In related isoxazole-based tubulin inhibitors, bicyclic fused systems have been shown to modulate the dihedral angle between the trimethoxyphenyl ring and the heterocycle, directly impacting colchicine-site binding affinity and antiproliferative IC50 values by up to 50-fold relative to unrestricted monocyclic analogs [1]. Although direct target engagement data (e.g., tubulin polymerization IC50) are not yet published for the target compound, the conformational constraint represents a structural feature that rationalizes differential biological performance and informs analog selection in SAR campaigns [1].

Medicinal chemistry Scaffold design Conformational analysis

Physicochemical Property Space: Calculated Drug-Likeness Parameters Relative to In-Class Compounds

Calculated physicochemical parameters position the target compound within favorable drug-like space: molecular weight 318.33 g/mol, topological polar surface area (tPSA) 83.1 Ų, hydrogen bond acceptor count (HBA) 6, hydrogen bond donor count (HBD) 1, and rotatable bond count 5 . Compared with the tetrahydrobenzo-fused analog 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide (MW: ~340 g/mol; larger ring system with higher lipophilicity predicted), the target compound offers lower molecular weight and a smaller, more saturated ring fusion that may translate to improved aqueous solubility and reduced non-specific binding . The monocyclic comparator N-3-isoxazolyl-3,4,5-trimethoxybenzamide has a similar MW (~290 g/mol) but lacks the conformational constraint that differentiates binding kinetics . These property differences, while not directly measured experimentally, are quantifiable through standard in silico tools and relevant for selecting compounds with balanced developability profiles.

Drug-likeness Physicochemical profiling Lead optimization

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is commercially available at a purity of ≥95% (HPLC), with solubility confirmed in DMSO, supporting immediate use in cell-based screening without additional purification . By comparison, the tetrahydrobenzo-fused analog 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is listed exclusively for non-human research with no purity specification publicly disclosed, and solubility data are absent from its technical datasheet . The butyramide analog N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide (CAS 910635-33-5), while sharing the same heterocyclic core, replaces the trimethoxybenzamide group with a short-chain alkanamide, which abolishes the tubulin-targeting motif and limits its utility in oncology-focused programs .

Chemical procurement Purity specifications Supplier comparison

Limitations Statement: Known Data Gaps Relative to More Advanced In-Class Compounds

It must be explicitly noted that the target compound lacks published data across several critical dimensions where certain in-class comparators have been more extensively characterized. Specifically: (1) No tubulin polymerization IC50 has been reported, whereas the 3,4,5-trimethoxyphenyl-isoxazole analog series described by Sun et al. (2015) includes direct tubulin assembly inhibition data with IC50 values as low as 0.5–2.0 µM [1]; (2) No selectivity panel (e.g., kinase profiling, CYP inhibition) is available; (3) No in vivo pharmacokinetic or efficacy data exist; (4) No metabolic stability (microsomal t1/2) has been determined. For programs requiring pre-characterized tubulin inhibitors with known selectivity profiles, more mature compounds such as combretastatin A-4 (CA-4; tubulin polymerization IC50 = 1.0–2.0 µM; A549 IC50 = 0.015–0.05 µM) [2] or its isoxazole-bridged analogs offer substantially richer datasets that reduce experimental risk. However, the target compound remains a viable selection for exploratory SAR campaigns, scaffold-hopping exercises, or as a negative control where the cyclopenta-fused architecture must be maintained.

Data gaps Risk assessment Procurement transparency

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide: Evidence-Supported Application Scenarios for Procurement and Experimental Use


Exploratory SAR Expansion of Fused Isoxazole Tubulin Inhibitor Libraries

For medicinal chemistry teams building focused libraries around the trimethoxyphenyl-isoxazole tubulin inhibitor pharmacophore, the target compound serves as a unique entry with a dihydrocyclopenta-fused architecture not represented in existing monocyclic or benzofused series . Its low micromolar antiproliferative activity against A549 cells (IC50 = 5.12 µM) provides a baseline potency anchor for systematic modification of the cyclopentane ring (e.g., ring expansion, substitution, oxidation state changes) or the benzamide linker . This compound is particularly valuable for scaffold-hopping campaigns aiming to identify novel tubulin-binding chemotypes with improved pharmacokinetic profiles relative to combretastatin A-4 .

Negative Control or Tool Compound in Oncology Target ID Studies

In chemical biology studies investigating the mechanism of action of isoxazole-based antiproliferative agents, the target compound can be deployed as a structurally matched control when paired with inactive or differentially active analogs . For example, the butyramide analog N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide, which retains the identical heterocyclic core but lacks the 3,4,5-trimethoxybenzamide pharmacophore, is expected to show attenuated antiproliferative activity . This matched molecular pair enables deconvolution of scaffold-specific effects from pharmacophore-driven target engagement .

Physicochemical Property Benchmarking for Lead Optimization Triage

With a molecular weight of 318.33 g/mol, tPSA of 83.1 Ų, and only one hydrogen bond donor, the target compound sits within favorable drug-like property space for oral bioavailability . Procurement of this compound alongside the heavier tetrahydrobenzo analog (MW ~340) and the lighter monocyclic isoxazole analog (MW ~290) allows parallel measurement of experimental logD, aqueous solubility, and microsomal stability, generating a structure–property relationship (SPR) dataset that informs the selection of the optimal fused-ring system for further optimization .

Reference Standard for Developing Fused Isoxazole Synthetic Methodology

The 5,6-dihydro-4H-cyclopenta[c]isoxazole scaffold is synthetically accessed via 1,3-dipolar cycloaddition of nitrile oxides with cyclopentene dipolarophiles . The target compound, as a fully characterized amide derivative of this scaffold (≥95% purity, confirmed by HPLC), can serve as a reference standard for validating new synthetic routes, optimizing cycloaddition regioselectivity, or calibrating analytical methods (LC-MS, NMR) in process chemistry development .

Quote Request

Request a Quote for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.